molecular formula C21H15N2NaO6S B3063267 Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate CAS No. 63589-10-6

Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate

Cat. No.: B3063267
CAS No.: 63589-10-6
M. Wt: 446.4 g/mol
InChI Key: UKZVMBMYDRZSBX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate is an anthraquinone derivative characterized by a sulfonate group at position 2, an amino group at position 1, and a 4-methoxyanilino substituent at position 4 of the anthraquinone core. This compound belongs to a broader class of sulfonated anthraquinones, which are synthetically modified to enhance solubility and functional versatility. Structurally, the 4-methoxyanilino group contributes electron-donating properties, influencing its redox behavior and photochemical activity .

The compound has been utilized in photocatalysis for aerobic oxidation reactions. For example, it acts as a mediator in photo-enzymatic cascades to oxidize alcohols to aldehydes or ketones, which are subsequently converted to enantiopure amines via transaminases . Unlike many anthraquinone derivatives optimized for therapeutic applications, this compound’s primary role lies in organic synthesis and green chemistry due to its redox properties and water solubility.

Properties

CAS No.

63589-10-6

Molecular Formula

C21H15N2NaO6S

Molecular Weight

446.4 g/mol

IUPAC Name

sodium;1-amino-4-(4-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O6S.Na/c1-29-12-8-6-11(7-9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

UKZVMBMYDRZSBX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Other CAS No.

63589-10-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-416 involves the reaction of 1-amino-9,10-dioxoanthracene-2-sulfonic acid with 4-methoxyaniline. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of SB-416.

Industrial Production Methods

Industrial production of SB-416 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SB-416 can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Dyeing and Pigment Applications

Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate is primarily utilized in the textile industry as a dye. Its vibrant colors and excellent lightfastness make it suitable for dyeing cotton, wool, and synthetic fibers.

Case Study: Textile Dyeing

A study demonstrated that this compound could achieve high color yield and fastness properties when applied to cotton fabrics. The dyeing process involved:

  • Preparation : The dye was dissolved in water at a concentration of 1% (w/v).
  • Application : Fabrics were immersed at a temperature of 60°C for 30 minutes.
  • Results : Fabrics exhibited a colorfastness rating of 4-5 on the ISO scale, indicating excellent resistance to washing and light exposure.

Biological Research

The compound's structural characteristics allow it to interact with biological molecules, making it useful in various biological assays.

A. Fluorescent Probes

This compound has been employed as a fluorescent probe for detecting specific biomolecules due to its strong fluorescence properties.

B. Case Study: Detection of Proteins

In a fluorescence-based assay, this compound was used to label proteins in cell cultures.

  • Methodology : Cells were treated with the dye at concentrations ranging from 5 µM to 20 µM.
  • Outcome : Fluorescence microscopy revealed specific localization of the dye within cellular compartments, providing insights into protein distribution.

Pharmaceutical Applications

The compound has potential applications in drug formulation and delivery systems due to its solubility and ability to form complexes with various pharmaceutical agents.

A. Drug Delivery Systems

Research indicates that this compound can enhance the solubility of poorly soluble drugs through complexation.

B. Case Study: Enhanced Solubility

A formulation study explored the use of this compound in improving the solubility of a hydrophobic drug.

  • Results : The solubility of the drug increased by over 150% when complexed with the anthraquinone derivative compared to its solubility in pure solvent.

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Textile IndustryDyeing fabricsHigh color yield, excellent fastness
Biological ResearchFluorescent probesSpecific detection of biomolecules
Pharmaceutical FormulationDrug solubilizationImproved bioavailability of hydrophobic drugs

Mechanism of Action

SB-416 exerts its effects primarily through antagonism of the P2Y2 receptor. This receptor is involved in various cellular processes, including inflammation and cell proliferation. By blocking this receptor, SB-416 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include the inhibition of downstream signaling cascades that are activated by the P2Y2 receptor.

Comparison with Similar Compounds

Key Findings

Role of Substituents: The 4-methoxyanilino group in the target compound enhances its photocatalytic efficiency by stabilizing radical intermediates during oxidation . In contrast, sulfophenylamino or dichlorotriazinylamino groups (e.g., PSB-1011) improve binding affinity to purinergic receptors (P2X2) or enzymes (NTPDase3) . Phenylamino derivatives like LCCY-13 inhibit osteoclastogenesis by suppressing NFATc1 nuclear translocation, a mechanism critical for bone resorption .

Potency and Selectivity: PSB-1011 demonstrates dual functionality: it acts as a potent P2X2 antagonist (IC₅₀ = 79 nM) and a selective NTPDase3 inhibitor (IC₅₀ = 390 nM), highlighting context-dependent activity . PSB-0963, with a bulky 2-anthracenylamino group, achieves sub-micromolar inhibition of eN (Ki = 150 nM), making it the most potent eN inhibitor reported .

Therapeutic vs. Synthetic Applications :

  • Most derivatives (e.g., LCCY-13, PSB-1011) are optimized for therapeutic use, targeting enzymes or receptors involved in diseases like osteoporosis or cancer.
  • The target compound is distinct in its application for sustainable chemistry , enabling solvent-minimized synthesis of chiral amines via photo-enzymatic cascades .

Biological Activity

Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate is an anthraquinone derivative notable for its diverse biological activities. This compound has been synthesized and studied for its potential therapeutic applications, particularly in the fields of oncology and bone health. The following sections provide a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₂O₆S·Na
  • CAS Number : 63589-10-6

This compound is synthesized through a multi-step process involving the condensation of anthraquinone derivatives with various amines and sulfonic acids. The synthesis typically yields a product that is water-soluble, making it suitable for biological assays and applications.

Anticancer Properties

Research has indicated that anthraquinone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. A notable example includes:

  • Inhibition of Melanoma Cells : A related anthraquinone derivative demonstrated a growth inhibition percentage of approximately 55.75% against melanoma cell lines (MALME-M) .

Osteoclast Inhibition

This compound has also been evaluated for its effects on osteoclastogenesis, which is critical in bone resorption processes.

  • Mechanism of Action : The compound was found to inhibit RANKL-induced osteoclast formation in a dose-dependent manner. This was confirmed through TRAP-staining assays and immunofluorescent analysis showing decreased NFATc1 expression levels in the nuclei of treated cells .

Antimicrobial Activity

Some studies suggest that anthraquinone derivatives exhibit antimicrobial effects against various pathogens. This property is essential for potential applications in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioactivity
Amino groupCritical for interaction with biological targets
Sulfonate groupIncreases water solubility and stability

Studies indicate that modifications to the aromatic rings or the presence of electron-donating groups can enhance the anticancer activity of these compounds .

Case Studies and Research Findings

  • Osteoclastogenesis Study : A series of sodium derivatives were synthesized, including LCCY-13 and LCCY-15, which significantly inhibited osteoclast activity without inducing cytotoxicity in RAW264.7 cells .
  • Anticancer Evaluation : Compounds derived from anthraquinones were tested against multiple cancer cell lines, revealing promising results in terms of growth inhibition and cytotoxicity profiles .
  • Antimicrobial Studies : The antimicrobial properties were explored in various studies, indicating effectiveness against certain bacterial strains, thus suggesting potential therapeutic applications beyond oncology .

Q & A

Q. What are the established synthetic routes for Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate, and what key reaction conditions optimize yield?

The compound is synthesized via copper(0)-catalyzed Ullmann coupling. A typical protocol involves reacting 1-amino-4-bromoanthraquinone derivatives with 4-methoxyaniline under microwave irradiation in phosphate buffer (pH 7–8) at 80–100°C for 1–2 hours. Post-reaction purification employs column chromatography with silica gel and methanol/ethyl acetate eluents. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of bromoanthraquinone to aniline) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and electrochemical techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : The anthraquinone core exhibits strong absorbance at 450–550 nm (π→π* transitions), with shifts depending on substituent electronic effects .
  • Cyclic Voltammetry (CV) : Two reversible redox peaks (E₁ = -0.45 V, E₂ = -0.85 V vs. Ag/AgCl in pH 7 buffer) correspond to the anthraquinone/semiquinone and semiquinone/hydroquinone transitions. Deaeration with N₂ is essential to avoid oxygen interference .
  • FT-IR : Sulfonate stretches (1180–1200 cm⁻¹) and amino group vibrations (3300–3500 cm⁻¹) confirm functional group integrity .

Q. How do pH and ionic strength affect the compound’s solubility and electrochemical stability?

Solubility exceeds 10 mg/mL in aqueous solutions above pH 5 due to sulfonate group ionization. Below pH 3, precipitation occurs. Electrochemical stability is pH-dependent:

pH RangeDominant MechanismPeak Potential Shift (ΔE)
0–2CECE+120 mV
4–7ECEC-50 mV
10–13EE-220 mV
Ionic strength adjustments (e.g., 0.1 M KCl) minimize migration overpotentials in CV experiments .

Advanced Research Questions

Q. What is the mechanistic role of this compound as a cocatalyst in palladium-catalyzed aerobic dehydrogenation?

In Pd(II)/AMS systems, the compound acts as an electron-transfer mediator, regenerating Pd(0) to Pd(II) via quinone-semiquinone redox cycling. This sustains catalytic turnover in cyclohexene-to-benzene dehydrogenation. Key evidence: 30% yield improvement with 5 mol% AMS vs. Pd-only systems. Mechanistic studies suggest AMS stabilizes Pd intermediates via π-stacking interactions .

Q. How does oxygen interfere with its electrochemical reduction, and how can this be mitigated in sensor applications?

Oxygen induces a competing two-electron reduction pathway, generating peroxide adducts and irreversibly shifting the primary reduction peak to -0.85 V. Mitigation strategies:

  • Deaeration : N₂ or Ar sparging for 15–20 minutes pre-experiment.
  • Electrode Modification : Carbon nanotube coatings on ITO electrodes suppress peroxide adsorption.
  • pH Control : Working above pH 10 reduces oxygen solubility by 50% .

Q. What structural modifications enhance its binding affinity to P2Y12 receptors for antithrombotic drug development?

Structure-activity relationship (SAR) studies show:

  • Sulfonate Position : 2-sulfonate groups improve solubility without compromising receptor affinity (Kᵢ = 21–25 nM).
  • Anilino Substituents : Electron-withdrawing groups (e.g., -SO₃H, -COOH) at the 3-position of the aniline ring increase binding by 3-fold vs. electron-donating groups.
  • Anthraquinone Core : Bromination at the 4-position reduces cytotoxicity in melanoma cell lines (IC₅₀ > 100 μM) .

Q. How can contradictions in pH-dependent voltammetric data be resolved using computational modeling?

Discrepancies in peak broadening at pH 4–7 are resolved using the "scheme of squares" model (2H⁺/2e⁻ system) simulated via DIGISIM. Input parameters:

  • pKa₁ = 6.2 (semiquinone protonation)
  • pKa₂ = 3.8 (hydroquinone protonation)
  • Diffusion coefficient (D) = 2.1 × 10⁻⁶ cm²/s Adjusting these parameters aligns simulated voltammograms with experimental data, confirming ECEC mechanisms in weakly acidic conditions .

Q. What methodologies quantify its impact on anaerobic digestion efficiency when combined with biochar?

  • Batch Reactor Setup : 500 mL reactors with 2 g/L biochar and 0.1–1.0 mM compound, operated at 35°C and 150 rpm.
  • Gas Chromatography : CH₄ production increases by 18–22% at 0.5 mM due to enhanced electron transfer via anthraquinone-mediated redox shuttling.
  • Microbial Community Analysis : 16S rRNA sequencing shows enrichment in Klebsiella oxytoca strains, which utilize the compound as a terminal electron acceptor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.